

A Comprehensive Spectroscopic Analysis of 2-(2-Chlorophenoxy)acetaldehyde

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Compound of Interest

Compound Name: 2-(2-Chlorophenoxy)acetaldehyde

CAS No.: 65298-23-9

Cat. No.: B2474689

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Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for **2-(2-Chlorophenoxy)acetaldehyde**. Designed for researchers, chemists, and drug development professionals, this document synthesizes predicted data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to facilitate the structural elucidation and characterization of this compound. The methodologies and interpretations presented are grounded in fundamental spectroscopic principles and data from analogous structures, offering a robust framework for compound verification and quality control.

Molecular Structure and Physicochemical Properties

2-(2-Chlorophenoxy)acetaldehyde is a bifunctional organic molecule containing an aldehyde, an ether linkage, and a chlorinated aromatic ring. These features impart specific spectroscopic signatures that are critical for its identification. The structural complexity requires a multi-technique approach for unambiguous characterization.

Molecular Formula: C₈H₇ClO₂ Molecular Weight: 170.59 g/mol

Caption: Molecular structure of **2-(2-Chlorophenoxy)acetaldehyde**.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For **2-(2-Chlorophenoxy)acetaldehyde**, the key diagnostic peaks arise from the aldehyde C=O and C-H bonds, the aryl-ether linkage, and the chlorinated aromatic ring.

Expected Characteristic IR Absorptions

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~2820 and ~2720	Medium	Aldehydic C-H Stretch (Fermi resonance doublet)
~1735	Strong	Aldehyde C=O (Carbonyl) Stretch
~1590, ~1480	Medium	Aromatic C=C Ring Stretch
~1250	Strong	Aryl-Alkyl Ether Asymmetric C-O Stretch
~1100	Medium	C-Cl Stretch (Aromatic)
~750	Strong	C-H Out-of-Plane Bend (ortho-disubstituted ring)

Interpretation and Causality:

The most definitive feature in the IR spectrum of an aldehyde is the carbonyl (C=O) stretching vibration, which is expected to be a strong, sharp band around 1735 cm⁻¹.^[1] The presence of the adjacent electronegative phenoxy group can slightly increase this frequency compared to simple aliphatic aldehydes.

A second key indicator is the aldehydic C-H stretch. This vibration is unique because it typically appears as a pair of medium-intensity peaks between 2850 and 2700 cm⁻¹, one around 2820 cm⁻¹ and another near 2720 cm⁻¹.^[2] This doublet arises from Fermi resonance, where the fundamental C-H stretching vibration interacts with the first overtone of the aldehydic C-H bending vibration.^[2] The strong, characteristic absorption around 1250 cm⁻¹ is indicative of the asymmetric C-O-C stretching of the aryl-ether linkage. Finally, a strong band around 750 cm⁻¹ is highly characteristic of ortho-disubstitution on a benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- **Sample Preparation:** Place a small drop of the neat liquid sample or a few milligrams of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
- **Background Scan:** Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
- **Sample Scan:** Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The instrument software automatically performs the background subtraction, yielding the final absorbance or transmittance spectrum.
- **Cleaning:** Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.8	t	1H	Aldehydic H (CHO)
~7.4	dd	1H	Aromatic H
~7.2	dt	1H	Aromatic H
~7.0	dt	1H	Aromatic H
~6.9	dd	1H	Aromatic H
~4.7	d	2H	Methylene H (O-CH ₂)

Interpretation and Causality:

- Aldehydic Proton (~9.8 ppm): The proton attached to the carbonyl carbon is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and appears far downfield.^{[1][3]} It is expected to be a triplet (t) due to coupling with the adjacent two methylene protons.
- Aromatic Protons (~6.9-7.4 ppm): The four protons on the substituted benzene ring will appear in the typical aromatic region. Their exact shifts and multiplicities (doublet of doublets, dd; doublet of triplets, dt) will be complex due to the differing electronic effects of the chloro and ether substituents and their coupling to each other.
- Methylene Protons (~4.7 ppm): These protons are adjacent to two electronegative atoms (the ether oxygen and the carbonyl group), causing them to be significantly deshielded. They are expected to appear as a doublet (d) due to coupling with the single aldehydic proton.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~198	C=O	Aldehyde Carbonyl (C8)
~154	Aromatic C	C-O (Aromatic, C1)
~131	Aromatic CH	Aromatic CH
~128	Aromatic C	C-Cl (Aromatic, C2)
~127	Aromatic CH	Aromatic CH
~122	Aromatic CH	Aromatic CH
~114	Aromatic CH	Aromatic CH
~72	CH ₂	Methylene Carbon (O-CH ₂ , C7)

Interpretation and Causality:

- Carbonyl Carbon (~198 ppm): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing at a characteristic chemical shift well above other carbon types. [\[1\]\[4\]](#)
- Aromatic Carbons (~114-154 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon atom bonded to the ether oxygen (C1) will be the most downfield among the aromatic carbons due to oxygen's deshielding effect. The carbon bonded to chlorine (C2) will also be shifted downfield.
- Methylene Carbon (~72 ppm): This sp³-hybridized carbon is bonded to an oxygen atom, placing its signal in the typical range for carbons in an ether linkage.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

- **Instrument Setup:** Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ^1H and ^{13}C nuclei. Shimming is performed to optimize the magnetic field homogeneity.
- **^1H NMR Acquisition:** A standard pulse sequence is used to acquire the ^1H spectrum. Key parameters include the spectral width, acquisition time, and number of scans.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is typically used to acquire the ^{13}C spectrum, resulting in a spectrum where each unique carbon appears as a singlet. A larger number of scans is usually required due to the low natural abundance of the ^{13}C isotope.
- **Data Processing:** The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to TMS.

Caption: General workflow for spectroscopic characterization.

Mass Spectrometry (MS)

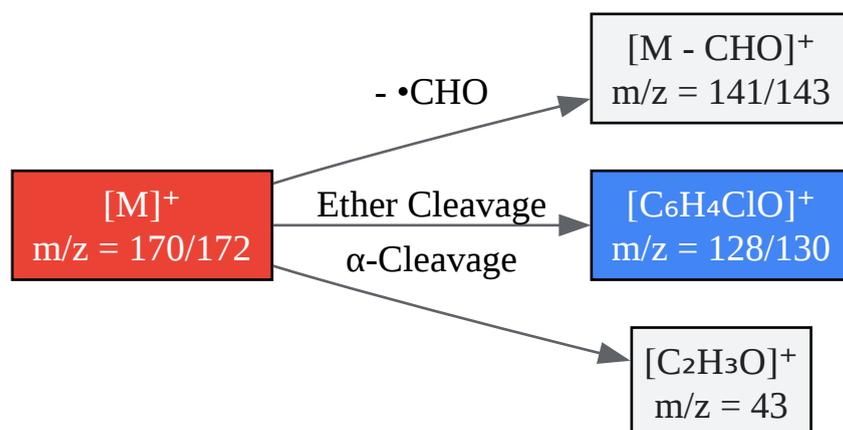
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z (mass-to-charge)	Relative Intensity	Identity
170/172	High/Medium	$[\text{M}]^+ / [\text{M}+2]^+$ (Molecular Ion Peak)
141/143	Medium	$[\text{M} - \text{CHO}]^+$
128/130	High	$[\text{C}_6\text{H}_4\text{ClO}]^+$ (Chlorophenoxy cation)
77	Medium	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)
43	High	$[\text{C}_2\text{H}_3\text{O}]^+$ (Acylium ion)

Interpretation and Fragmentation:

- Molecular Ion Peak ($[M]^+$): The molecular ion peak will appear at m/z 170. Critically, due to the natural isotopic abundance of chlorine ($^{35}\text{Cl}:$ $^{37}\text{Cl} \approx 3:1$), a characteristic $[M+2]^+$ peak will be observed at m/z 172 with approximately one-third the intensity of the M^+ peak. This isotopic signature is a definitive indicator of the presence of one chlorine atom.
- Key Fragments:
 - Loss of the formyl radical ($[M - \text{CHO}]^+$): Cleavage of the C-C bond between the methylene group and the carbonyl carbon results in a fragment at m/z 141/143.
 - Chlorophenoxy Cation ($[\text{C}_6\text{H}_4\text{ClO}]^+$): The most common fragmentation pathway for ethers is the cleavage of the C-O bond. This would generate a stable chlorophenoxy cation at m/z 128/130, which is often the base peak.
 - Acylium Ion ($[\text{C}_2\text{H}_3\text{O}]^+$): Alpha cleavage on the other side of the ether oxygen can produce an acylium ion at m/z 43.



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Caption: Plausible EI-MS fragmentation pathways.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., ~ 100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

- GC Separation: Inject a small volume (e.g., 1 μL) of the solution into the GC inlet. The compound travels through a capillary column (e.g., DB-5ms) where it is separated from any impurities based on its boiling point and polarity.
- Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV for Electron Ionization).
- Mass Analysis: The resulting positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: An electron multiplier detects the ions, and the software plots the relative abundance of each ion versus its m/z value to generate the mass spectrum.

Conclusion

The structural characterization of **2-(2-Chlorophenoxy)acetaldehyde** is reliably achieved through the synergistic application of IR, NMR, and Mass Spectrometry. IR spectroscopy confirms the presence of the key aldehyde and aryl-ether functional groups. ^1H and ^{13}C NMR spectroscopy provide an unambiguous map of the proton and carbon skeletons, confirming atomic connectivity. Finally, mass spectrometry establishes the molecular weight and provides a characteristic fragmentation pattern, including the crucial ^{37}Cl isotopic peak, which confirms the elemental composition. Together, these techniques provide a self-validating system for the conclusive identification and quality assessment of the target compound.

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